molecular formula C24H19BrN2O4 B11995780 5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B11995780
M. Wt: 479.3 g/mol
InChI Key: VHNYTVCNKBKVSK-UHFFFAOYSA-N
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Description

5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2]oxazole core, substituted with benzyl, bromo, hydroxyphenyl, and phenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d][1,2]oxazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,4-d][1,2]oxazole ring.

    Introduction of Substituents: The benzyl, bromo, hydroxyphenyl, and phenyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, reduced hydroxyphenyl compounds, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the bromo group can undergo halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-benzyl-3-(5-chloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione: Similar structure but with a chloro group instead of a bromo group.

    5-benzyl-3-(5-methyl-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione: Similar structure but with a methyl group instead of a bromo group.

Uniqueness

The presence of the bromo group in 5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione imparts unique reactivity and potential biological activity compared to its chloro or methyl analogs. The bromo group can participate in specific halogen bonding interactions, which can influence the compound’s binding affinity and selectivity towards molecular targets .

Properties

Molecular Formula

C24H19BrN2O4

Molecular Weight

479.3 g/mol

IUPAC Name

5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H19BrN2O4/c25-16-11-12-19(28)18(13-16)21-20-22(31-27(21)17-9-5-2-6-10-17)24(30)26(23(20)29)14-15-7-3-1-4-8-15/h1-13,20-22,28H,14H2

InChI Key

VHNYTVCNKBKVSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C(C=CC(=C5)Br)O

Origin of Product

United States

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